Tiaramide N-oxide
Description
Contextualization of Tiaramide (B1203770) N-oxide within the Class of Tertiary Amine N-oxides
Tiaramide N-oxide is classified as a tertiary amine N-oxide. This class of compounds is characterized by a nitrogen atom bonded to three organic substituents and one oxygen atom, resulting in a formal positive charge on the nitrogen and a negative charge on the oxygen. The key structural distinction between tiaramide and its N-oxide metabolite is the presence of an N-oxide group at the piperazine (B1678402) nitrogen. vulcanchem.com This modification to a quaternary ammonium (B1175870) structure significantly influences the compound's chemical reactivity and metabolic behavior. vulcanchem.com
The formation of tertiary amine N-oxides like this compound is a recognized metabolic pathway for many drugs containing tertiary amine functionalities. researchgate.netresearchgate.net This transformation is typically mediated by enzyme systems within the body, primarily the cytochrome P-450 system. vulcanchem.com The study of this compound provides valuable insights into the broader processes of N-oxidation and the subsequent reduction of N-oxides, which are crucial for understanding drug metabolism. vulcanchem.comresearchgate.net
Overview of its Significance as a Metabolite and its Implications for Preclinical Research
The interconversion between tiaramide and this compound, involving both oxidation and reduction reactions, is of significant interest in pharmacological research. vulcanchem.com The reduction of this compound back to its parent compound, tiaramide, has been shown to be catalyzed by cytochrome P-450 in liver microsomes. vulcanchem.comresearchgate.net This metabolic interplay can influence the duration and intensity of the parent drug's effects.
The study of this compound serves as a model for investigating the enzymatic processes governing the metabolism of tertiary amine-containing drugs. vulcanchem.com Research into its formation and reduction contributes to a deeper understanding of drug-drug interactions and individual variability in drug response. vulcanchem.comnih.gov
Detailed Research Findings
Metabolic Profile of Tiaramide
Studies have elucidated the metabolic fate of tiaramide, identifying several key metabolites. The table below summarizes the major metabolites found in different species.
| Metabolite Name | Abbreviation | Species Detected In |
| This compound | TRNO | Human, Rat, Mouse, Guinea-pig, Monkey, Horse |
| 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-1-piperazineacetic acid | TRAA | Human, Rat, Horse |
| 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-1-piperazineacetic acid 1-oxide | TRAO | Human, Mouse, Rat, Guinea-pig, Monkey |
| 1-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-piperazine | DETR | Rat |
| O-glucuronide of tiaramide | - | Human |
| Sulphate of tiaramide | - | Rat (sex-dependent) |
Data sourced from multiple preclinical studies. nih.govtandfonline.comnih.gov
Enzymatic Reduction of Tertiary Amine N-oxides
The reduction of tertiary amine N-oxides is an important metabolic pathway. The following table presents the rates of mitochondrial reduction for this compound and other similar compounds.
| Compound | Reduction Rate (nmol/mg protein/min) |
| N,N-dimethylaniline N-oxide | 4.3 |
| This compound | 0.47 |
| Imipramine N-oxide | 0.14 |
This data highlights the relative rates of reduction by rat liver mitochondria. nih.govebi.ac.uk
Structure
3D Structure
Properties
CAS No. |
54439-76-8 |
|---|---|
Molecular Formula |
C15H18ClN3O4S |
Molecular Weight |
371.8 g/mol |
IUPAC Name |
5-chloro-3-[2-[4-(2-hydroxyethyl)-4-oxidopiperazin-4-ium-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C15H18ClN3O4S/c16-11-1-2-13-12(9-11)18(15(22)24-13)10-14(21)17-3-5-19(23,6-4-17)7-8-20/h1-2,9,20H,3-8,10H2 |
InChI Key |
RWMRSWDIYWVQIY-UHFFFAOYSA-N |
SMILES |
C1C[N+](CCN1C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O)(CCO)[O-] |
Canonical SMILES |
C1C[N+](CCN1C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O)(CCO)[O-] |
Synonyms |
tiaramide N-oxide |
Origin of Product |
United States |
Metabolic Pathways and Biotransformation of Tiaramide N Oxide
Enzymatic N-Oxidation of Tiaramide (B1203770) to Tiaramide N-oxide
The formation of this compound from Tiaramide is a key metabolic step, primarily occurring through N-oxidation. This biotransformation is catalyzed by specific enzyme systems within the liver.
Role of Hepatic Microsomal Enzymes in N-oxidation
Hepatic microsomal enzymes, located in the endoplasmic reticulum of liver cells, play a central role in the N-oxidation of Tiaramide. gpnotebook.com These enzymes are crucial for the metabolism of a wide array of foreign compounds, including drugs. gpnotebook.com In the case of Tiaramide, the microsomal fraction of the liver is where the conversion to its N-oxide metabolite primarily takes place. tandfonline.comnih.gov Studies using both human and rat liver microsomes have demonstrated the capacity of these preparations to catalyze the formation of this compound. tandfonline.comnih.gov
Contribution of Cytochrome P450 Isoenzymes to Tiaramide N-oxidation
The cytochrome P450 (CYP450) superfamily of enzymes is a major contributor to the oxidative metabolism of many drugs. gpnotebook.comvulcanchem.com While CYP450 is heavily involved in the reduction of this compound back to Tiaramide, its role in the initial N-oxidation of Tiaramide is more nuanced. researchgate.netcapes.gov.brnih.gov The formation of this compound is mediated by cytochrome P-450 enzyme systems, which involve reactive oxygen diradicals that interact with the tertiary amine in the piperazine (B1678402) ring of Tiaramide. vulcanchem.com However, some studies suggest that while CYP450 is involved, other enzyme systems may also play a significant role. researchgate.net
Involvement of Flavin-Containing Monooxygenases (FMOs) in N-oxidation
Flavin-containing monooxygenases (FMOs) are another important class of enzymes involved in the metabolism of nitrogen-containing compounds. taylorandfrancis.commdpi.complos.org These enzymes, particularly FMO3 which is abundant in the adult human liver, are known to catalyze the N-oxidation of tertiary amines. benthamscience.comresearchgate.net While direct studies on the specific FMO isoforms involved in Tiaramide N-oxidation are limited, the N-oxidation of tertiary amines is a characteristic reaction of FMOs. mdpi.comresearchgate.net It is plausible that FMOs contribute to the formation of this compound, working in concert with the CYP450 system. karger.com
Kinetic Characterization and Regulatory Factors of N-oxidation (e.g., enzyme induction/inhibition by phenobarbital (B1680315), 3-methylcholanthrene)
The kinetics of Tiaramide N-oxidation have been investigated to understand the efficiency and regulation of this metabolic pathway. Studies have shown that in rats, treatment with phenobarbital, an inducer of certain CYP450 enzymes, had little effect on the N-oxidation of Tiaramide, although it increased N-dealkylation. tandfonline.comnih.gov Conversely, treatment with 3-methylcholanthrene (B14862), another type of inducer, led to a decrease in Tiaramide N-oxidation. tandfonline.comnih.gov
In terms of inhibition, metyrapone (B1676538) was found to inhibit N-dealkylation more strongly than N-oxidation in rat liver microsomes. tandfonline.comnih.gov Similarly, tetrahydrofuran (B95107) and 7,8-benzoflavone inhibited N-dealkylation but had minimal impact on N-oxidation. tandfonline.comnih.gov These findings suggest that the enzymes primarily responsible for Tiaramide N-oxidation are distinct from those that are strongly induced by phenobarbital or inhibited by these specific compounds. tandfonline.comnih.gov
In Vitro Studies on Tiaramide N-oxidation in Liver Systems (e.g., human and rat liver microsomes)
In vitro studies using liver microsomes from both humans and rats have been instrumental in elucidating the N-oxidation of Tiaramide. tandfonline.comnih.gov A notable finding from these studies is the significant difference in the rate of N-oxidation between the two species. In human liver microsomes, the formation of this compound (TRNO) was found to be 1.5 to 8.0 times faster than its N-dealkylation. tandfonline.comnih.gov This high activity of N-oxidation in human liver microsomes corresponds with the substantial recovery of tertiary amine N-oxides in human urine following Tiaramide administration. tandfonline.comnih.gov
The table below summarizes the comparative rates of Tiaramide N-oxidation and N-dealkylation in human liver microsomes.
| Liver Microsome Source | Metabolic Reaction | Relative Rate |
| Human | N-oxidation (TRNO formation) | 1.5 - 8.0 times faster than N-dealkylation |
| Human | N-dealkylation (DETR formation) | Slower than N-oxidation |
Enzymatic Reduction of this compound to Parent Tiaramide
The metabolic pathway of this compound is not a one-way street. This metabolite can be reduced back to its parent compound, Tiaramide, through enzymatic processes.
This reduction is primarily carried out by the cytochrome P-450 enzyme system in the liver. researchgate.netcapes.gov.brnih.gov The reaction occurs under anaerobic conditions and requires NADPH as a cofactor. researchgate.net The involvement of cytochrome P-450 is supported by evidence showing that the reduction is inhibited by oxygen and carbon monoxide. researchgate.net Furthermore, treatment of rats with phenobarbital and 3-methylcholanthrene, which are known inducers of cytochrome P-450, increased the reductase activity. researchgate.net
Kinetic studies have determined the Michaelis-Menten constant (Km) for the reduction of this compound by liver microsomal cytochrome P-450 to be approximately 0.1 mM. The reduction of this compound has also been observed in the mitochondrial fraction of rat liver, although the activity is lower compared to that in microsomes. nih.gov This mitochondrial reduction also requires NADPH and is inhibited under aerobic conditions. nih.gov Other enzymes, such as aldehyde oxidase, have been identified as major N-oxide reductases for other tertiary amine N-oxides and may also play a role in the reduction of this compound. nih.gov
The table below presents the kinetic parameters for the reduction of various tertiary amine N-oxides by rat liver mitochondria.
| Compound | Rate of Reduction (nmol/mg protein/min) |
| N,N-dimethylaniline N-oxide | 4.3 |
| This compound | 0.47 |
| Imipramine N-oxide | 0.14 |
Mechanisms of Mitochondrial N-oxide Reductase Activity
The reduction of tertiary amine N-oxides, including this compound, occurs within the mitochondrial fraction of the liver. nih.gov Investigations using digitonin-treated mitochondria have localized the N-oxide reductase activity to the mitochondrial inner membrane or its matrix. nih.gov The general mechanism for nitric oxide reductases involves the binding of the N-oxide molecule to a binuclear center within the enzyme. wikipedia.org Electrons are then transferred to the N-oxide, leading to the cleavage of the N-O bond and the subsequent release of the reduced product and water. wikipedia.org
Cofactor Requirements for N-oxide Reduction (NADPH, NADH)
The enzymatic reduction of this compound is a cofactor-dependent process. Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) is identified as a required cofactor for this reaction in both liver microsomes and mitochondria. nih.govresearchgate.net Studies have shown that the rate of reduction is enhanced when an NADPH-generating system is used, with isocitrate providing the maximal stimulation. nih.gov While NADPH is the primary cofactor, Nicotinamide adenine dinucleotide (NADH) can also serve as a cofactor, although it results in slightly less activity compared to NADPH. nih.gov The efficiency of the reaction can be further stimulated by the presence of ATP along with NADPH and NADP, likely due to energy-dependent intramitochondrial transhydrogenation. nih.gov
| Component | Role/Effect | Cellular Location | Reference |
|---|---|---|---|
| NADPH | Primary required cofactor | Mitochondria & Microsomes | nih.govresearchgate.net |
| NADH | Can substitute for NADPH with slightly less activity | Mitochondria | nih.gov |
| Isocitrate | Provides maximum stimulation in NADPH-generating system | Mitochondria | nih.gov |
| ATP + NADP | Efficiently stimulates the reaction | Mitochondria | nih.gov |
Influence of Oxygen Tension and Carbon Monoxide on Reduction Kinetics
The reduction of this compound is significantly influenced by the presence of oxygen and carbon monoxide. The reductase activity is markedly inhibited under aerobic (oxygen-present) conditions. nih.gov This suggests that the process is favored in hypoxic or anaerobic environments. Furthermore, the reaction is partially suppressed when conducted in an atmosphere of carbon monoxide. nih.govresearchgate.net This inhibitory effect of carbon monoxide points towards the involvement of a heme-containing protein in the reduction process, as carbon monoxide is known to bind to the heme iron of proteins like cytochrome P450. researchgate.netcancernetwork.com
Investigation of Cytochrome P450 Involvement in this compound Reduction
Evidence strongly suggests the involvement of Cytochrome P450 (CYP450) in the reduction of this compound, particularly within liver microsomes. researchgate.netnih.gov The reduction in microsomes is an anaerobic process that requires NADPH and is inhibited by carbon monoxide. researchgate.net this compound has been shown to produce a distinct spectral change with reduced cytochrome P-450, with an absorbance peak at 442 nm, providing further evidence for a direct interaction. researchgate.net
In mitochondria, the role of cytochrome P450 is less direct. While carbon monoxide partially suppresses N-oxide reductase activity, pretreatment with phenobarbital (a known inducer of certain CYP450 enzymes) does not increase the activity. nih.gov This suggests that the mitochondrial reductase may differ from the microsomal system. nih.gov Some research points to a non-enzymatic reduction mechanism mediated by the heme group of cytochrome P450 itself, where a reduced flavin acts as the electron donor. researchgate.net This non-enzymatic process is also inhibited by carbon monoxide and air. researchgate.net
Comprehensive Metabolite Profiling and Identification of this compound
Identification of this compound as a Major Biotransformation Product
This compound is consistently identified as a major metabolite of its parent compound, Tiaramide, following administration. researchgate.netkarger.com In studies involving humans, N-oxide formation is a significant metabolic pathway, with a substantial portion of the administered dose being recovered in the urine as tertiary amine N-oxides. nih.gov Specifically, this compound (TRNO) and another N-oxide metabolite, 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-1-piperazineacetic acid 1-oxide (TRAO), are major urinary metabolites in humans. nih.gov
Comparative Analysis of Metabolite Composition Across Preclinical Species
Significant species-specific variations exist in the metabolic profile of Tiaramide. While this compound is a notable metabolite across several species, its prevalence relative to other metabolites differs.
In rats , this compound (TRNO) is a major metabolite, alongside 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-1-piperazineacetic acid (TRAA). nih.govnih.gov In contrast, studies with mice show that 1-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-piperazine (DETR) and TRAA are the major metabolites. nih.gov In dogs , the primary metabolites are TRNO and tiaramide-O-glucuronide (TR-O-Glu). nih.gov For monkeys , TRAA and TR-O-Glu are the most prominent. nih.gov A new metabolite, TRAO, was identified in human urine and was also found in smaller quantities in mice, rats, guinea pigs, and monkeys. nih.gov
This highlights the importance of multi-species analysis in preclinical studies to understand the full metabolic profile of a compound. nih.gov
| Species | Major Metabolites | Reference |
|---|---|---|
| Human | TRAA, TRAO, Tiaramide-O-glucuronide | nih.gov |
| Rat | TRAA, TRNO | nih.gov |
| Mouse | DETR, TRAA | nih.gov |
| Dog | TRNO, TR-O-Glu | nih.gov |
| Monkey | TRAA, TR-O-Glu | nih.gov |
Stereochemical and Regiochemical Aspects of N-oxide Formation
The formation of this compound from its parent compound, Tiaramide, involves the oxidation of a tertiary amine within the piperazine ring. This biotransformation is primarily mediated by cytochrome P-450 enzyme systems. vulcanchem.com The stereochemistry of this compound is designated as achiral, meaning it does not have a non-superimposable mirror image. nih.gov
The regiochemistry of N-oxide formation is specific to one of the nitrogen atoms in the piperazine ring. The structure of Tiaramide includes a chloro-substituted benzothiazolone ring system linked to a piperazine moiety through a carbonyl group. One of the piperazine nitrogens is attached to a hydroxyethyl (B10761427) side chain, while the other is susceptible to oxidation. The formation of the N-oxide occurs at the quaternary nitrogen of the piperazine ring, resulting in a quaternary ammonium (B1175870) structure with a formal positive charge balanced by a negative charge on the oxygen atom. vulcanchem.com This specific site of oxidation is influenced by the electronic and steric properties of the Tiaramide molecule.
The regioselectivity of N-oxide formation in similar heterocyclic compounds, such as pyridine (B92270) N-oxides, is often directed to a specific position due to electrostatic interactions between the molecule and the oxidizing agent. nih.gov In the case of Tiaramide, the cytochrome P-450 enzymes facilitate the interaction with reactive oxygen species, targeting the electron-rich tertiary amine in the piperazine ring for oxidation. vulcanchem.com
Table 1: Stereochemical and Regiochemical Properties of this compound
| Property | Description |
| Stereochemistry | Achiral nih.gov |
| Optical Activity | None nih.gov |
| Defined Stereocenters | 0 nih.gov |
| Site of N-oxidation | Quaternary nitrogen of the piperazine ring vulcanchem.com |
Stability and Interconversion Dynamics of this compound with Parent Compound
This compound is a significant metabolite of Tiaramide and its stability and interconversion back to the parent compound are crucial aspects of its metabolic profile. vulcanchem.com The N-oxide functional group is generally stable at room temperature. nih.gov However, the interconversion between this compound and Tiaramide is a dynamic process influenced by enzymatic and non-enzymatic factors.
The reduction of this compound back to Tiaramide is a key metabolic pathway. researchgate.net This reduction is carried out by cytochrome P-450 and has been observed to occur in rat liver microsomes under anaerobic conditions. researchgate.netresearchgate.net The reaction is dependent on NADPH and is inhibited by the presence of oxygen and carbon monoxide. researchgate.netresearchgate.net The involvement of cytochrome P-450 in this reductive process has been well-established. vulcanchem.comresearchgate.netcapes.gov.br Studies have shown that this compound produces a distinct spectral change with reduced cytochrome P-450, further supporting the enzyme's role in its reduction. researchgate.netresearchgate.net
The stability of this compound can be influenced by pH. While generally stable, N-oxides can be protonated in acidic environments to form hydroxyammonium (B8646004) species. nih.gov Some emulsion compositions containing compounds stable in acidic ranges are formulated at a pH of about 3.7 to 5.5 to improve stability. google.com
The interconversion dynamics also involve non-enzymatic reduction. For instance, the heme moiety of cytochrome P450 can mediate the non-enzymatic reduction of aliphatic tertiary amine N-oxides. researchgate.net The stability of the N-oxide bond is a factor, with a bond dissociation energy of 63.3 kcal/mol reported for pyridine N-oxide, indicating it can be prone to fragmentation. thieme-connect.de
Table 2: Factors Influencing the Stability and Interconversion of this compound
| Factor | Effect on this compound | References |
| Enzymatic Reduction | Cytochrome P-450 reduces this compound back to Tiaramide, particularly under anaerobic conditions. | researchgate.netresearchgate.net |
| Cofactors | The reduction by cytochrome P-450 requires NADPH. | researchgate.netresearchgate.net |
| Inhibitors | Oxygen and carbon monoxide inhibit the enzymatic reduction of this compound. | researchgate.netresearchgate.net |
| pH | Generally stable, but can be protonated in acidic conditions. Emulsion formulations may be adjusted to a pH of 3.7-5.5 for stability. | nih.govgoogle.com |
| Non-enzymatic Reduction | Can be reduced non-enzymatically by the heme moiety of cytochrome P450. | researchgate.net |
Preclinical Pharmacological and Biochemical Characterization of Tiaramide N Oxide
Molecular Target Identification and Ligand-Target Interactions
The preclinical characterization of Tiaramide (B1203770) N-oxide has focused on its interactions with specific enzyme systems, which are crucial for understanding its biological activity and metabolic fate.
Investigations into Cysteine Protease Inhibition by Tiaramide N-oxide
While N-oxide-containing heterocycles are recognized for a range of pharmacological activities, including potential interactions with proteases, specific preclinical data detailing the direct inhibitory effects of this compound on cysteine proteases is not extensively covered in the available literature. Cysteine proteases are known therapeutic targets for various diseases, and inhibitors often feature specific chemical motifs designed to interact with the enzyme's active site. plos.orgnih.govnih.govmdpi.com Although some N-oxide derivatives have been investigated as potential cysteine protease inhibitors, direct evidence linking this compound to this specific mechanism of action requires further investigation. kuleuven.be
Analysis of Direct Interactions with Heme-Containing Enzymes (e.g., Cytochrome P450)
Significant evidence points to a direct and essential interaction between this compound and heme-containing enzymes, particularly the Cytochrome P450 (CYP) system. researchgate.net Preclinical studies using rat liver microsomes have demonstrated that this compound undergoes anaerobic reduction back to its parent compound, Tiaramide. researchgate.net This reductive process is dependent on the presence of NADPH and is notably inhibited by both oxygen and carbon monoxide, which are characteristic features of CYP-mediated reactions. researchgate.netresearchgate.net
A key finding supporting direct ligand-target interaction is the observation of a distinct spectral change when this compound is combined with reduced Cytochrome P450. This interaction produces a difference spectrum with a unique absorbance peak at 442 nm, indicating the formation of an enzyme-substrate complex. researchgate.net Furthermore, the activity of the reductase enzyme responsible for this conversion was shown to increase following treatment with phenobarbital (B1680315) and 3-methylcholanthrene (B14862), known inducers of the Cytochrome P450 system. researchgate.net This collective evidence strongly supports an essential role for Cytochrome P-450 in the reductive metabolism of this compound. researchgate.netcore.ac.uk
Table 1: Summary of Preclinical Findings on this compound and Cytochrome P450 Interaction
| Parameter | Observation | Implication | Reference |
|---|---|---|---|
| Metabolic Reaction | Anaerobic reduction of this compound to Tiaramide | The compound is a substrate for reductive metabolism under low-oxygen conditions. | researchgate.net |
| Enzyme System | Rat Liver Microsomes (Cytochrome P450) | Cytochrome P450 is the primary enzyme system involved. | researchgate.net |
| Cofactor Requirement | NADPH | The reduction is an NADPH-dependent enzymatic process. | researchgate.net |
| Inhibitors | Oxygen, Carbon Monoxide | Confirms the involvement of a heme-protein like CYP, which is inhibited by these molecules. | researchgate.netresearchgate.net |
| Spectral Analysis | Difference spectrum peak at 442 nm with reduced CYP | Demonstrates direct binding and formation of an enzyme-substrate complex. | researchgate.net |
| Induction | Activity increased by phenobarbital and 3-methylcholanthrene | Further confirms the role of the inducible CYP system in the compound's metabolism. | researchgate.net |
Mechanistic Studies as a Bioreductive Agent
The N-oxide moiety is a key feature in the design of bioreductive prodrugs, which are compounds that can be selectively activated under specific physiological conditions, such as hypoxia.
Hypoxia-Selective Activation of N-oxide Prodrugs (General Principle Applied to this compound Context)
N-oxides are a prominent class of hypoxia-activated prodrugs (HAPs). nih.govnih.gov The general principle is that the N-oxide form of a drug is often less toxic and is selectively reduced to the more potent parent amine in the low-oxygen (hypoxic) environments characteristic of solid tumors and inflamed tissues. nih.govnih.gov This activation is mediated by reductase enzymes, such as the Cytochrome P450 family. nih.gov
Under normal oxygen conditions (normoxia), the one-electron reduction of the N-oxide is a futile process; the reduced intermediate is rapidly re-oxidized back to the N-oxide by molecular oxygen. researchgate.net However, under hypoxic conditions, the lack of oxygen allows for the one-electron reduced intermediate to persist and undergo a further reduction to generate the active cytotoxic agent. researchgate.net Some aliphatic N-oxides can also undergo a direct two-electron reduction to the active amine, a process also inhibited by oxygen. nih.govresearchgate.netacs.org The findings that this compound is anaerobically reduced by Cytochrome P450 align perfectly with this mechanism, positioning it as a compound that can be bioreductively activated in hypoxic environments. researchgate.net
Prodrug Strategies Employing the N-oxide Moiety
The use of an N-oxide moiety is a well-established prodrug strategy. nih.govnih.gov N-oxidation of a tertiary amine can mask the positive charge of the parent drug, which often leads to reduced DNA binding affinity and lower intrinsic toxicity. nih.govnih.gov This chemical modification creates a prodrug that can be selectively activated by metabolic reduction in target tissues, particularly under hypoxic conditions. nih.gov This strategy allows for targeted drug release, potentially increasing therapeutic efficacy while minimizing systemic side effects. The reversible reduction of this compound back to the active anti-inflammatory agent Tiaramide exemplifies this principle, where the N-oxide functions as a metabolite that can be reactivated under the right physiological cues, such as hypoxia. researchgate.net
Impact on Inflammatory and Immunomodulatory Pathways (Preclinical Context)
While the parent compound, Tiaramide, is known for its anti-inflammatory properties, preclinical studies focusing specifically on the direct effects of this compound on inflammatory and immunomodulatory pathways are not widely available in the reviewed literature. Research has shown that other N-oxide compounds can have varying effects on inflammation. For instance, Nicotinamide N-oxide has been shown to attenuate microglial inflammation by inhibiting NF-κB signaling, while Trimethylamine N-oxide (TMAO) has been linked to the promotion of inflammatory responses. nih.govmdpi.com The anti-inflammatory activity of N-oxide containing heterocycles has been noted as a relevant pharmacological effect for this class of compounds. nih.gov However, without specific preclinical data on this compound's activity on pathways involving cytokines, prostaglandins (B1171923), or immune cell modulation, its direct role remains an area for further investigation.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Tiaramide |
| This compound |
| Nicotinamide N-oxide |
| Trimethylamine N-oxide (TMAO) |
| Phenobarbital |
Modulation of Arachidonic Acid Metabolism and Cyclooxygenase Activity by N-oxide Derivatives (referencing parent tiaramide mechanism)
The metabolism of arachidonic acid is a critical pathway in the inflammatory process. When cells are activated by inflammatory stimuli, phospholipase enzymes release arachidonic acid from the cell membrane. cvphysiology.commdpi.com Subsequently, arachidonic acid is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) and the lipoxygenase (LOX) pathways. mdpi.comallergolyon.fr The COX pathway, involving isoforms COX-1 and COX-2, converts arachidonic acid into prostaglandins (PGs) and thromboxanes (TXs). cvphysiology.comallergolyon.fr These molecules, known as prostanoids, are potent mediators of inflammation, pain, and fever. cvphysiology.com COX-1 is typically expressed constitutively in most tissues and is involved in physiological functions, whereas COX-2 is an inducible enzyme that is significantly upregulated at sites of inflammation. cvphysiology.comallergolyon.fr
The parent compound, tiaramide, is recognized for its anti-inflammatory and analgesic properties. ncats.io While its precise mechanism was not fully elucidated during its marketing, its function as an anti-inflammatory agent suggests a likely interaction with the arachidonic acid cascade, a common target for such drugs. ncats.iowikipedia.org Non-steroidal anti-inflammatory drugs (NSAIDs) commonly exert their effects by inhibiting COX enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins like PGE2. cvphysiology.comopenaccessjournals.com
Effects on Immune Cell Activity and Cytokine Production in Preclinical Models
The immune response in inflammation is a complex process involving the activation of various immune cells and the production of signaling molecules called cytokines. emjreviews.commdpi.com Pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) play a central role in initiating and amplifying the inflammatory cascade. emjreviews.com These cytokines can stimulate the expression of other inflammatory mediators, including COX-2, and recruit immune cells to the site of injury or infection. openaccessjournals.comemjreviews.com
Preclinical evaluation of anti-inflammatory compounds routinely involves assessing their impact on immune cell function and cytokine profiles. nih.gov These assessments are often conducted using in vitro models with cultured immune cells or in vivo animal models of inflammatory diseases, such as autoimmune arthritis. mdpi.comnih.gov For an anti-inflammatory agent like tiaramide and its metabolites, it is hypothesized that they would modulate the activity of immune and pro-inflammatory cells. googleapis.com This modulation would likely manifest as an inhibition of the production of key pro-inflammatory cytokines. Therapies that target a specific cytokine often affect the production of other related cytokines due to their interconnected regulatory networks. nih.gov
Comparative Preclinical Pharmacodynamics of this compound and Tiaramide
Tiaramide and its metabolite, this compound, exhibit distinct physicochemical and pharmacodynamic properties. Tiaramide is an established anti-inflammatory and analgesic agent, while this compound is a product of its metabolism. ncats.ioresearchgate.net The N-oxidation of tiaramide occurs via the cytochrome P-450 system. researchgate.net
A key pharmacodynamic difference lies in their interaction with metabolic enzymes. Preclinical investigations using rat liver preparations have shown that this compound serves as a substrate for NADPH-dependent N-oxide reductase enzymes, which are primarily located in the microsomal fraction. researchgate.net This enzymatic reaction converts this compound back into its parent compound, tiaramide. This reductive metabolism is a critical aspect of the compound's pharmacodynamic profile, suggesting that this compound can function as a prodrug, contributing to a sustained or prolonged therapeutic effect by acting as a reservoir for the active parent drug.
The kinetic properties of this reduction have been studied, distinguishing it from other reductase activities. researchgate.net The affinity of the N-oxide reductase for this compound was determined, providing a quantitative measure of this metabolic pathway.
Below is a comparative table of the two compounds based on available preclinical data.
| Feature | Tiaramide | This compound |
| Chemical Role | Parent Drug | Metabolite of Tiaramide researchgate.netresearchgate.net |
| Molecular Formula | C15H18ClN3O3S ncats.io | C15H18ClN3O4S nih.gov |
| Primary Activity | Anti-inflammatory, Analgesic ncats.io | Prodrug, converted back to Tiaramide researchgate.net |
| Metabolic Pathway | Undergoes N-oxidation to form this compound researchgate.net | Undergoes reduction by N-oxide reductase to form Tiaramide researchgate.net |
| Enzyme Kinetics | Substrate for Cytochrome P-450 researchgate.net | Substrate for N-oxide reductase (Km value in the order of 0.1 mM in rat liver microsomes) researchgate.net |
Structure Activity Relationship Sar Studies and Analog Design for Tiaramide N Oxide Derivatives
Elucidation of Structural Determinants for Tiaramide (B1203770) N-oxide Activity and Selectivity
Tiaramide N-oxide is a metabolite of the anti-inflammatory drug Tiaramide. vulcanchem.comncats.io Its structure is characterized by several key components, each representing a potential determinant for its biological activity and selectivity. The core structure consists of a 5-chloro-substituted benzothiazolone ring, which is linked via a carbonyl group to a piperazine (B1678402) ring. vulcanchem.com This piperazine ring is further substituted with a hydroxyethyl (B10761427) side chain and, critically, features an N-oxide moiety at the quaternary nitrogen. vulcanchem.com
| Structural Moiety | Description | Potential Role in Activity/Selectivity |
|---|---|---|
| Benzothiazolone Core | A bicyclic aromatic system that forms the scaffold of the molecule. vulcanchem.com | Provides a rigid core for orienting other functional groups; potential for π-π stacking interactions with biological targets. |
| Chlorine Substituent | An electron-withdrawing group at position 5 of the benzothiazolone ring. vulcanchem.com | Modulates the electronic properties and lipophilicity of the aromatic system, potentially influencing binding affinity and metabolic stability. |
| Piperazine Linker | A six-membered heterocyclic ring connecting the core to the side chain. vulcanchem.com | Acts as a flexible spacer, influencing the spatial orientation of the pharmacophore elements. Its basicity is altered by N-oxidation. |
| Hydroxyethyl Side Chain | An alcohol-containing chain attached to a piperazine nitrogen. vulcanchem.com | Offers a site for hydrogen bonding, potentially enhancing solubility and interaction with target proteins. |
| N-oxide Group | An oxygen atom bonded to the quaternary piperazine nitrogen. vulcanchem.com | Significantly alters polarity, water solubility, and hydrogen bonding capacity; acts as a key recognition element. rsc.orgmdpi.com |
SAR Fingerprint Analysis and Chemogenomics Approaches for Aromatic N-oxide Scaffolds
To systematically analyze the SAR of broad chemical classes like aromatic N-oxides, computational methods such as SAR fingerprint analysis are employed. nih.govnih.gov This chemogenomics approach uses a hierarchically organized set of predefined chemical substructures to explore the chemical space and identify features correlated with specific biological outcomes, such as mutagenicity. nih.govresearchgate.net
In a comprehensive analysis of aromatic N-oxides, researchers generated a series of substructure searches and matched them against extensive public and proprietary databases containing bacterial mutagenicity data. nih.govnih.gov This methodology allows for the assessment of whether a general chemical class or more specific subclasses are responsible for an observed activity. researchgate.net The analysis revealed that while the general alert for aromatic N-oxides as a class could be downgraded, sufficient evidence existed to flag specific subclasses, such as quindioxin and benzo[c] nih.govCurrent time information in Bangalore, IN.researchgate.netoxadiazole 1-oxide, as definitive structural alerts for mutagenicity. nih.govnih.gov This highlights the power of fingerprinting to refine broad SAR rules and provide more nuanced, data-driven predictions.
| N-oxide Subclass | Mutagenicity Alert Status | Rationale from Fingerprint Analysis |
|---|---|---|
| General Aromatic N-oxide | Downgraded | Analysis of a large dataset showed that the presence of an aromatic N-oxide is not a consistent predictor of mutagenicity across all structures. nih.govnih.gov |
| Quindioxin and related chemicals | Alert Assigned | Sufficient data from public and proprietary sources confirmed a strong correlation between this specific substructure and mutagenic activity. nih.gov |
| Benzo[c] nih.govCurrent time information in Bangalore, IN.researchgate.netoxadiazole 1-oxide | Alert Assigned | This subclass was identified as a structural alert based on a statistically significant number of mutagenic compounds containing this moiety. nih.govnih.gov |
Rational Design and Synthesis of Novel this compound Analogues
The rational design of new this compound analogues is guided by the SAR principles derived from existing data. The goal is to synthesize novel compounds with modified efficacy, selectivity, or pharmacokinetic properties. Design strategies would involve systematic modifications to the key structural determinants outlined in section 4.1. For example, creating a series of analogues with different substituents on the benzothiazolone ring or varying the length and functionality of the piperazine side chain could yield valuable insights.
The synthesis of N-oxides can be achieved through various oxidative methods. d-nb.infonih.gov The choice of method depends on the specific substrate and desired selectivity. Common laboratory and industrial approaches include oxidation with peracids like meta-chloroperbenzoic acid (mCPBA) or the use of hydrogen peroxide (H₂O₂), often in the presence of a catalyst or mediator. d-nb.infonih.gov For this compound itself, its formation in vivo is mediated by cytochrome P-450 enzyme systems, which target the electron-rich tertiary amine of the parent compound. vulcanchem.com The synthesis of novel analogues would likely employ these established chemical oxidation techniques to introduce the N-oxide moiety onto a modified Tiaramide scaffold.
| Method | Oxidizing Agent(s) | Typical Conditions | Key Characteristics |
|---|---|---|---|
| Peracid Oxidation | meta-chloroperbenzoic acid (mCPBA) | Dissolved in a solvent like dichloromethane (B109758) at 0–25°C. | Effective and widely used, but mCPBA can pose safety concerns on a large scale. nih.gov |
| Hydrogen Peroxide Oxidation | Hydrogen peroxide (H₂O₂) | Can be used alone or with catalysts; often requires elevated temperatures. d-nb.info | A "green" and inexpensive oxidant; byproducts are non-toxic (water). d-nb.info |
| Metal-Catalyzed Aerobic Oxidation | O₂ (from air) with a metal catalyst (e.g., Palladium) | Suspension in a solvent like dimethylacetamide (DMA) at elevated temperatures (e.g., 120°C). | Utilizes mild conditions and an abundant oxidant (air). |
| Enzymatic Oxidation | Cytochrome P-450 Systems | In vivo metabolic process. vulcanchem.com | Highly selective biological transformation responsible for the formation of metabolites like this compound. |
Influence of the N-oxide Moiety on Molecular Recognition and Binding Affinity
The N-oxide moiety exerts a profound influence on a molecule's physicochemical properties and its ability to engage in molecular recognition. rsc.orgmdpi.com The N→O bond is polar and zwitterionic, making the N-oxide group a strong hydrogen bond acceptor. rsc.orgmdpi.com This property significantly enhances water solubility and provides a key interaction point for binding to biological macromolecules.
The impact of the N-oxide group on binding affinity has been demonstrated in various systems. For example, studies on the recognition of pyridine (B92270) N-oxides by calix pyrrole (B145914) receptors revealed that binding is driven by hydrogen bonds between the pyrrole NH protons and the N-oxide oxygen atom. nih.gov In another study, naphthalimide-based aliphatic amine-N-oxides showed a 15-fold higher binding affinity for DNA compared to their neutral parent compounds, an effect attributed to favorable electrostatic and hydrogen bonding interactions. rsc.org These non-covalent interactions are fundamental to how the N-oxide group enhances molecular recognition and stabilizes the ligand-receptor complex, thereby modulating the biological activity of the compound. uni-halle.de
| Type of Interaction | Description | Impact on Binding |
|---|---|---|
| Hydrogen Bonding | The electron-rich oxygen atom of the N-oxide acts as a strong hydrogen bond acceptor with donor groups like N-H or O-H on a receptor. mdpi.comnih.gov | Provides specificity and contributes significantly to the stability and affinity of the ligand-receptor complex. |
| Electrostatic Interactions | The zwitterionic nature (N⁺-O⁻) of the moiety can engage in favorable electrostatic or charge-dipole interactions with charged or polar residues in a binding pocket. rsc.org | Enhances binding affinity, particularly with targets that have complementary electrostatic surfaces. |
| Solvation/Desolvation | The high polarity of the N-oxide group improves water solubility but requires the displacement of high-energy water molecules from the binding site upon complexation. acs.org | The release of ordered water molecules can be an entropically favorable driving force for high-affinity binding. |
| Dipole-Dipole Interactions | The strong dipole moment of the N-O bond can align with other dipoles in the binding site. semanticscholar.org | Contributes to the overall binding energy and orientational preference of the molecule within the target site. |
Synthetic Methodologies and Chemical Transformations of Tiaramide N Oxide
Direct N-Oxidation Strategies for Tiaramide (B1203770) Synthesis
Direct N-oxidation of the piperazine (B1678402) nitrogen in Tiaramide is the most straightforward approach to obtaining Tiaramide N-oxide. This transformation can be achieved using several oxidizing agents and techniques, each with its own advantages and limitations.
Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for the N-oxidation of tertiary amines. The reaction involves the electrophilic attack of the peroxy acid's oxygen atom on the lone pair of electrons of the nitrogen atom in Tiaramide. This method is generally efficient and proceeds under mild conditions. echemi.com The choice of solvent is critical to ensure the solubility of both the substrate and the reagent, with chlorinated solvents like dichloromethane (B109758) being frequently used.
Another common peracid is peracetic acid, which can also be employed for the N-oxidation of tertiary amines. echemi.com The reaction conditions, including temperature and reaction time, need to be carefully controlled to prevent potential side reactions, such as oxidation of other functional groups within the Tiaramide molecule.
Table 1: Common Peracids for N-Oxidation
| Peracid | Abbreviation | Typical Reaction Conditions |
|---|---|---|
| meta-Chloroperoxybenzoic acid | m-CPBA | Dichloromethane, 0°C to room temperature |
Transition metal complexes can catalyze the N-oxidation of amines, often using milder and more environmentally friendly oxidants like hydrogen peroxide or even molecular oxygen. thieme-connect.deresearchgate.net These methods can offer higher selectivity and efficiency compared to traditional peracid oxidations. Catalysts based on metals such as manganese, iron, and ruthenium have been explored for similar transformations. researchgate.net The catalytic cycle typically involves the formation of a high-valent metal-oxo species that then transfers an oxygen atom to the amine. The use of N-heterocyclic carbene (NHC) ligands can stabilize the metal center and enhance catalytic activity. thieme-connect.de
For the synthesis of this compound, a suitable transition metal catalyst would need to be selected to ensure compatibility with the various functional groups present in the Tiaramide structure.
Flow chemistry offers several advantages for the synthesis of N-oxides, including improved safety, better process control, and easier scalability. europa.eupolimi.itnih.gov In a flow system, reagents are continuously pumped and mixed in a reactor, allowing for precise control of reaction parameters such as temperature, pressure, and residence time. polimi.it This is particularly beneficial for exothermic oxidation reactions, as the high surface-area-to-volume ratio of microreactors facilitates efficient heat dissipation. europa.eu
The application of flow chemistry to the N-oxidation of Tiaramide could involve pumping a solution of Tiaramide and an oxidizing agent (e.g., hydrogen peroxide with a catalyst) through a heated reactor coil. This would enable rapid and controlled synthesis, potentially leading to higher yields and purity of this compound. nih.gov
Chemo- and Regioselective Synthesis of this compound Isomers
The Tiaramide molecule contains multiple nitrogen atoms. However, the piperazine nitrogen is the most nucleophilic and sterically accessible tertiary amine, making it the primary site for N-oxidation. Achieving regioselectivity for the formation of this compound at this specific nitrogen is generally straightforward with common oxidizing agents. Chemoselectivity is also a key consideration, as other functional groups in the Tiaramide molecule, such as the thioether in the benzothiazole (B30560) ring system, could potentially be oxidized. Careful selection of the oxidant and reaction conditions is necessary to selectively oxidize the desired nitrogen atom without affecting other parts of the molecule.
Application of Microbial Biotransformation for this compound Production
Microbial biotransformation presents a green and often highly selective alternative to chemical synthesis. Certain microorganisms possess enzymes, such as cytochrome P450 monooxygenases, that can catalyze N-oxidation reactions. This approach can lead to the formation of specific metabolites like this compound under mild, aqueous conditions. The use of whole-cell biocatalysts or isolated enzymes can provide high chemo- and regioselectivity, minimizing the formation of byproducts. While specific studies on the microbial biotransformation of Tiaramide to its N-oxide are not widely reported in public literature, this remains a viable and attractive method for its production.
Synthesis of this compound and Related Metabolites as Reference Standards
The synthesis of pure this compound is essential for its use as a reference standard in various analytical and metabolic studies. For instance, in pharmacokinetic studies, having a well-characterized standard of the N-oxide metabolite is crucial for its accurate quantification in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The synthetic methods described above, particularly those offering high purity and yield, are vital for producing these necessary reference materials. Furthermore, the synthesis of other potential metabolites of Tiaramide allows for a more comprehensive understanding of its metabolic fate in vivo.
Advanced Analytical Methodologies for Characterization and Quantification of Tiaramide N Oxide
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Tiaramide (B1203770) N-oxide Detection and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely used technique for the sensitive and specific detection and quantification of drug metabolites, including Tiaramide N-oxide, in complex biological matrices. mdpi.com This method combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry.
Research has demonstrated the utility of electrospray ionization (ESI) coupled with ion trap mass spectrometry for the structural characterization of this compound. vulcanchem.comnih.gov The fragmentation patterns observed in MS/MS analysis are key to differentiating the N-oxide metabolite from the parent Tiaramide molecule. For instance, the protonated molecule of Tiaramide (m/z 356) produces characteristic fragment ions at m/z 338, 313, 226, 198, and 131. nih.gov The structural modifications in this compound lead to predictable mass shifts in these fragments, allowing for its unambiguous identification. vulcanchem.comnih.gov
For quantitative analysis, LC-MS/MS methods are developed and validated to ensure accuracy, precision, and sensitivity. mdpi.comnih.gov While specific validated methods for this compound are not extensively detailed in the provided results, the principles of LC-MS/MS quantification for similar N-oxide compounds are well-established. These methods often involve the use of a stable isotope-labeled internal standard to ensure accuracy. bevital.no The development of such methods for this compound would be crucial for pharmacokinetic studies and for understanding its in vivo disposition. vulcanchem.com
A study focused on the simultaneous analysis of Tiaramide and its metabolites in horse urine and plasma utilized reversed-phase ion-pair liquid chromatography. This method successfully separated this compound from other metabolites. nih.gov The detection limits for the metabolites were in the range of 20-80 ng/ml, demonstrating the sensitivity of the chromatographic approach. nih.gov
Table 1: LC-MS/MS Fragmentation Data for Tiaramide nih.gov
| Precursor Ion (m/z) | Fragment Ions (m/z) | Relative Abundance (%) |
| 356 | 338 | 18 |
| 313 | 10 | |
| 226 | 100 | |
| 198 | 78 | |
| 131 | 60 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of N-oxide Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of molecules, including drug metabolites like N-oxides. acs.org The introduction of an oxygen atom to a nitrogen atom in the parent drug molecule to form an N-oxide results in characteristic changes in the NMR spectrum. acs.org Specifically, the neighboring protons (in ¹H NMR) and carbon atoms (in ¹³C NMR) experience a downfield shift compared to their positions in the spectrum of the parent amine. acs.org This predictable shift provides strong evidence for the presence of the N-oxide functionality.
While specific NMR data for this compound were not found in the search results, the general principles of NMR analysis of N-oxides are well-documented. For instance, the NMR spectrum of Scopolamine N-oxide hydrobromide shows distinct chemical shifts that confirm its structure. chemicalbook.com Similarly, NMR spectra are available for other N-oxide compounds like narcotine N-oxide hydrochloride. spectrabase.com The application of 1D and 2D NMR techniques would be instrumental in unequivocally confirming the structure of this compound and its metabolites by providing detailed information about the connectivity of atoms within the molecule. mdpi.com
Development of Trace Analysis Methods for N-oxide Compounds in Biological Matrices
The detection and quantification of N-oxide metabolites at very low concentrations in complex biological fluids like plasma and urine present a significant analytical challenge. osti.gov The development of sensitive trace analysis methods is therefore essential. While specific methods for the trace analysis of this compound are not explicitly detailed, the strategies employed for other N-oxide compounds in biological matrices are highly relevant.
Techniques such as solid-phase extraction (SPE) are often used for sample clean-up and pre-concentration of metabolites from biological samples. nih.gov One study on Tiaramide metabolites in horses demonstrated that using a Bond-Elut PH cartridge with a stepwise elution protocol was effective in recovering metabolites with varying properties, achieving recoveries greater than 80%. nih.gov
For trace-level detection, highly sensitive analytical instrumentation is required. LC-MS/MS is a preferred technique due to its high sensitivity and selectivity, allowing for the detection of compounds at ng/mL or even lower concentrations. nih.govscirp.org The development of a rapid screening method for N-oxides of chemical warfare agent degradation products using ESI-tandem mass spectrometry highlights the potential for creating specialized methods for trace-level detection of N-oxides in complex environmental or biological samples. nih.gov This method utilized a specific neutral loss scan to screen for the presence of N-oxides. nih.gov
Furthermore, methods for the trace determination of other compounds in environmental and biological samples, such as the analysis of vanadium, demonstrate the principles of developing highly sensitive and selective methods based on selective extraction and complex formation to enhance detection. osti.gov These principles can be adapted for the development of robust trace analysis methods for this compound in various biological matrices.
Application of Spectrophotometric Methods for Enzyme Interaction Studies (e.g., Cytochrome P450 spectral changes)
Spectrophotometric methods are valuable for investigating the interactions between drug molecules and metabolic enzymes, such as the cytochrome P450 (CYP) superfamily. researchgate.netnih.gov These enzymes play a central role in the metabolism of many drugs, including the formation and reduction of N-oxides. vulcanchem.comwikipedia.org
Studies have shown that this compound interacts with reduced cytochrome P-450, producing a distinct spectral change with an absorbance peak at 442 nm. researchgate.net This spectral shift provides direct evidence of an interaction between the N-oxide and the enzyme, supporting the role of cytochrome P-450 in the reduction of this compound back to Tiaramide. researchgate.net The formation of this enzyme-substrate complex is a key step in the catalytic cycle of cytochrome P-450. wikipedia.org
The binding of substrates to cytochrome P450 can be monitored by observing changes in the UV-Vis absorption spectrum. nih.gov These spectral changes can indicate alterations in the spin state of the heme iron within the enzyme, providing insights into the binding mechanism. nih.gov The term "P450" itself is derived from the characteristic spectrophotometric peak at 450 nm observed when the reduced enzyme is complexed with carbon monoxide. wikipedia.org
The reduction of this compound by rat liver microsomes is dependent on NADPH and is inhibited by oxygen and carbon monoxide, further implicating the involvement of cytochrome P-450. researchgate.net Research has established that the reduction of tertiary amine N-oxides like this compound is catalyzed by the reduced form of cytochrome P-450. researchgate.net
Computational Chemistry and Molecular Modeling Applied to Tiaramide N Oxide Research
Molecular Docking Simulations of Tiaramide (B1203770) N-oxide with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the binding mechanisms and affinities that govern a drug's pharmacological action.
Cytochrome P450 (CYP450): The cytochrome P450 superfamily of enzymes is central to the metabolism of a vast number of pharmaceuticals. Research indicates that the formation of Tiaramide N-oxide from its parent compound, Tiaramide, is mediated by CYP450 enzyme systems. vulcanchem.com Conversely, the reduction of this compound back to Tiaramide is also facilitated by CYP450, highlighting a metabolic cycle. vulcanchem.com Specifically, CYP3A5 has been identified as a highly selective enzyme for the N-oxidation of certain compounds. nih.gov
While specific molecular docking studies detailing the binding pose of this compound within the active site of CYP450 isoforms are not extensively published, the known metabolic relationship allows for a hypothetical interaction profile. A docking simulation would likely show the piperazine (B1678402) N-oxide moiety positioned near the heme iron core of the enzyme, which is the catalytic center responsible for oxidative reactions. The binding affinity would be influenced by hydrophobic, van der Waals, and electrostatic interactions between the benzothiazolone and piperazine rings of the ligand and the amino acid residues lining the enzyme's active site.
Cysteine Proteases: Cysteine proteases, such as cathepsins, are involved in various physiological and pathological processes and represent important drug targets. mdpi.com These enzymes feature a catalytic dyad, most commonly composed of cysteine and histidine, in their active site. mdpi.com Molecular docking of potential inhibitors into the active site of cysteine proteases helps to predict binding affinity and mechanism of action. mdpi.comresearchgate.net For this compound, a docking simulation would investigate potential interactions with key residues like Cys25 and His159 (papain numbering). The analysis would focus on hydrogen bonding, hydrophobic interactions, and the proximity of the ligand to the catalytic cysteine residue to assess its potential as an inhibitor.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. These methods solve the Schrödinger equation approximately to determine the distribution of electrons and the resulting molecular properties.
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. ossila.comberkeley.edu Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. This approach offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like this compound.
For this compound, DFT calculations would be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms (the ground-state geometry) by finding the minimum energy conformation.
Predict Reactivity: Calculate electronic properties such as electrostatic potential maps, which show the charge distribution on the molecular surface. These maps can predict sites susceptible to nucleophilic or electrophilic attack, offering clues about the molecule's chemical behavior.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. imperial.ac.ukajchem-a.com
HOMO: The highest energy orbital containing electrons. It represents the ability of a molecule to donate electrons. ossila.com
LUMO: The lowest energy orbital devoid of electrons. It represents the ability of a molecule to accept electrons. ossila.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. For N-oxide compounds, the HOMO orbitals are often localized on the N-oxide group, indicating this region is a primary site for electron donation (oxidation). researchgate.net
| Orbital | Description | Implication for this compound |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; represents the electron-donating capacity. ossila.comajchem-a.com | Indicates the regions of the molecule most likely to be oxidized. The N-oxide group is a potential site of high HOMO density. researchgate.net |
| LUMO | Lowest Unoccupied Molecular Orbital; represents the electron-accepting capacity. ossila.comajchem-a.com | Indicates the regions of the molecule most susceptible to reduction or nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. ajchem-a.com | A smaller energy gap would suggest higher chemical reactivity for this compound. |
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex results of a quantum chemical calculation into the familiar language of Lewis structures, including bonds, lone pairs, and atomic charges. uni-muenchen.defaccts.de It provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de
NBO analysis of this compound would elucidate:
Charge Distribution: Calculation of the natural atomic charges on each atom, revealing the polarity of bonds like the semipolar N→O bond.
Donor-Acceptor Interactions: The analysis quantifies stabilizing interactions between filled (donor) NBOs and empty (acceptor) NBOs. uni-muenchen.deugm.ac.id For N-oxide compounds, a key interaction is the delocalization of electron density from lone pairs on the oxygen atom to antibonding orbitals of adjacent atoms. Studies on similar pyridine-N-oxide structures show that electron-withdrawing or -donating groups on the aromatic ring can significantly influence the N-O bond length and the electron density distribution. researchgate.net
| Interaction Type | Description | Relevance to this compound |
|---|---|---|
| Intramolecular Charge Transfer | Delocalization of electron density from a filled bonding or lone-pair orbital to an empty antibonding orbital. uni-muenchen.de | Stabilizes the molecule and provides insight into conjugation and hyperconjugation effects within the benzothiazolone and piperazine rings. |
| Hybridization | Describes the mixing of atomic orbitals to form hybrid orbitals for bonding. | Confirms the hybridization state (e.g., sp², sp³) of the nitrogen and carbon atoms, which is fundamental to the molecule's geometry. researchgate.net |
| Stabilization Energy (E(2)) | A second-order perturbation theory estimate of the energy associated with donor-acceptor interactions. researchgate.net | Quantifies the strength of specific electronic delocalizations, highlighting the most significant stabilizing interactions within the molecule. |
In Silico Prediction of Biotransformation Pathways and Metabolite Formation
The study of a drug's metabolic fate is a critical component of pharmaceutical research, as metabolites can significantly influence both the efficacy and toxicity of the parent compound. Computational, or in silico, approaches have become indispensable tools for predicting the biotransformation of drug candidates like Tiaramide, offering a rapid and cost-effective alternative to resource-intensive experimental studies. These methods aim to identify which parts of a molecule are most susceptible to metabolic change (Sites of Metabolism, or SOMs) and to predict the chemical structures of the resulting metabolites.
Modern computational strategies for metabolite prediction are diverse, ranging from knowledge-based systems that use predefined biotransformation rules to advanced machine learning algorithms. Rule-based systems encode known metabolic reactions, often specific to enzyme families like Cytochrome P450 (CYP450), and apply them to a query molecule to generate potential metabolites. More recently, deep learning and neural machine translation models have been developed to treat metabolite prediction as a sequence-to-sequence translation problem, where the input SMILES string of a parent drug is "translated" into the SMILES strings of its metabolites. These data-driven approaches can generalize across various enzyme families and have shown equivalent or superior performance to traditional methods, capable of predicting both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., conjugation) metabolic reactions.
In the context of Tiaramide, its metabolism leads to several key products, including its N-oxide derivative. Experimental studies have identified this compound (TRNO) as a major metabolite in rats and dogs. The formation of this compound occurs via N-oxidation of the piperazine nitrogen, a common metabolic pathway for tertiary amines mediated by Cytochrome P450 and/or flavin-containing monooxygenase (FMO) enzymes. In silico models would be tasked with predicting this N-oxidation as a probable metabolic pathway.
Furthermore, these computational tools can predict other observed biotransformations of Tiaramide. For instance, studies have shown significant species-dependent variation in Tiaramide metabolism, yielding different major metabolites. In silico platforms can help anticipate such variations by modeling species-specific enzyme activities. Besides this compound, other significant metabolites identified experimentally include products of de-ethanolation and oxidation. A comprehensive in silico analysis would aim to generate a full metabolic map, ranking the likelihood of formation for each potential metabolite. Molecular docking simulations can further refine these predictions by modeling the interaction between Tiaramide and the active sites of metabolizing enzymes like CYP450, providing a mechanistic basis for the observed transformations.
The table below summarizes the major experimentally determined metabolites of Tiaramide across different species, which serves as a benchmark for the predictive accuracy of in silico models.
| Species | Major Metabolite(s) | Metabolite Abbreviation | Metabolic Pathway |
|---|---|---|---|
| Mice | 1-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-piperazine 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-1-piperazineacetic acid | DETR TRAA | De-ethanolation Oxidation |
| Rats | 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-1-piperazineacetic acid this compound | TRAA TRNO | Oxidation N-Oxidation |
| Dogs | This compound Tiaramide-O-glucuronide | TRNO TR-O-Glu | N-Oxidation Glucuronidation (Phase II) |
| Monkeys | 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-1-piperazineacetic acid Tiaramide-O-glucuronide | TRAA TR-O-Glu | Oxidation Glucuronidation (Phase II) |
Virtual Screening and Cheminformatics in the Discovery of N-oxide-Containing Compounds
Virtual screening and cheminformatics are powerful computational disciplines that have revolutionized drug discovery by enabling the rapid, large-scale assessment of vast chemical libraries. Cheminformatics involves the use of computational methods to analyze and visualize chemical data, helping researchers navigate the immense chemical space and prioritize compounds for synthesis and testing. Virtual screening, a key application of cheminformatics, employs computer models to predict which molecules from a large database are most likely to bind to a specific biological target, such as an enzyme or receptor.
These techniques are particularly valuable in identifying novel compounds with specific structural motifs, such as the N-oxide functionality. The N-oxide group is present in numerous biologically active molecules and can influence properties like water solubility, metabolic stability, and receptor binding.
A prominent example of this approach is the recent discovery of N-oxide-containing inhibitors for the SARS-CoV-2 helicase (NSP13), a critical enzyme for viral replication. Researchers deployed an iterative virtual screening workflow to dock an ultra-large library of over 40 billion purchasable compounds from the Enamine REAL Space against the NSP13 protein structure. By applying multiple filters and refining the docking parameters, the process identified a series of promising hits. Interestingly, a significant number of the top-scoring compounds contained a pyridine (B92270) N-oxide group.
From this massive virtual screen, 51 of the top N-oxide-containing compounds were purchased
Preclinical in Vitro and in Vivo Research Models for Tiaramide N Oxide
In Vitro Experimental Models for Tiaramide (B1203770) N-oxide Activity Assessment
In vitro models are fundamental for dissecting the molecular and biochemical activities of metabolites like Tiaramide N-oxide in a controlled environment, providing insights into its metabolic fate and cellular interactions.
Cultured Cell Lines for Biochemical and Molecular Pathway Analysis
While cultured cell lines are standard tools for analyzing the molecular pathways affected by chemical compounds, publicly available research detailing the use of specific immortalized cell lines for the biochemical and molecular pathway analysis of this compound is not described in the provided search results. Investigations into the parent drug, Tiaramide, have utilized primary cells such as rat mast cells to study its anti-anaphylactic properties, but dedicated studies on this compound's effects on signaling or gene expression pathways in cultured cell lines are not documented in the available sources.
Isolated Organ Systems and Subcellular Fractions for Metabolic Studies (e.g., liver microsomes, mitochondria)
The metabolic processing of this compound has been extensively studied using subcellular fractions from various species. These models are crucial for understanding its formation and subsequent reduction back to its parent compound, Tiaramide.
Research has demonstrated that this compound is subject to reductive metabolism in rat liver preparations. This process occurs under anaerobic conditions and is dependent on Nicotinamide Adenine (B156593) Dinucleotide Phosphate (B84403) (NADPH). researchgate.net The primary subcellular locations for this metabolic activity are liver microsomes and mitochondria.
Liver Microsomes: The N-oxidation of the parent compound Tiaramide, which forms this compound, is a significant metabolic pathway in human liver microsomes, occurring 1.5 to 8.0 times faster than N-dealkylation. nih.gov Conversely, the reduction of this compound back to Tiaramide involves the cytochrome P-450 system located in the microsomal fraction. nih.gov Studies have shown that this compound produces a distinct spectral change with reduced cytochrome P-450, indicating a direct interaction. core.ac.uk The process is inhibited by carbon monoxide and oxygen, further supporting the role of cytochrome P-450. core.ac.uk
Mitochondria: The mitochondrial fraction of the rat liver has also been identified as a site for the reduction of tertiary amine N-oxides, including this compound. researchgate.net This mitochondrial reductase activity is dependent on NADPH as a cofactor and is markedly inhibited under aerobic conditions. researchgate.net The rate of reduction for this compound in mitochondria was measured at 0.47 nanomoles per milligram of protein per minute. researchgate.net Further investigation using digitonin-treated mitochondria suggests that the N-oxide reductase enzyme is located within the mitochondrial inner membrane or its matrix. researchgate.net
| Subcellular Fraction | Species | Metabolic Process | Key Findings | Cofactors/Inhibitors | Citation |
|---|---|---|---|---|---|
| Liver Microsomes | Human, Rat | Oxidation (Tiaramide to this compound) | N-oxidation is a major pathway in human liver microsomes, faster than N-dealkylation. | Requires NADPH. | nih.gov |
| Liver Microsomes | Rat | Reduction (this compound to Tiaramide) | Mediated by cytochrome P-450. | Requires NADPH; Inhibited by CO and oxygen. | core.ac.uk |
| Mitochondria | Rat | Reduction (this compound to Tiaramide) | Reduction rate of 0.47 nmol/mg protein/min. Enzyme is located in the inner membrane or matrix. | Requires NADPH; Inhibited by aerobic conditions. | researchgate.net |
Application of Animal Models in this compound Efficacy Studies
Animal models are indispensable for evaluating the systemic effects, efficacy, and pharmacokinetic profile of drug metabolites in a living organism.
Evaluation in Parasitic Infection Models (e.g., reduction of parasite burden)
There is no information available within the provided search results that documents the evaluation of this compound in animal models of parasitic infection. While N-oxides as a chemical class have been explored for selective antiparasitic activity, specific studies testing this compound for efficacy against parasitic burden have not been reported. karger.commdpi.com
Preclinical Pharmacokinetic and Tissue Distribution Studies in Animal Species
Pharmacokinetic studies in several preclinical animal species have been crucial in characterizing the metabolic profile of Tiaramide and identifying this compound as a significant metabolite. These studies reveal marked species differences in its formation and excretion.
Following administration of the parent drug, Tiaramide, its N-oxide metabolite (designated as TRNO) has been identified in the serum and/or urine of rats, dogs, and monkeys. nih.gov In rats, this compound is one of the major metabolites found in serum, alongside 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-1-piperazineacetic acid (TRAA). nih.gov In dogs, this compound is a major metabolite along with Tiaramide-O-glucuronide. nih.gov In contrast, the major metabolites in mice were different, indicating significant species variation. nih.gov The serum half-life of the parent drug Tiaramide was found to be approximately 0.8 hours in rats and 0.5 hours in dogs. nih.gov Tissue distribution studies for Tiaramide showed its presence in the brain, kidney, liver, and lung, though specific distribution data for the this compound metabolite is not detailed. nih.govnih.govnih.gov
| Animal Species | Major Metabolites of Tiaramide Identified | Citation |
|---|---|---|
| Mice | 1-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-piperazine (DETR) and 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-1-piperazineacetic acid (TRAA) | nih.gov |
| Rats | TRAA and This compound (TRNO) | nih.gov |
| Dogs | This compound (TRNO) and Tiaramide-O-glucuronide (TR-O-Glu) | nih.gov |
| Monkeys | TRAA and Tiaramide-O-glucuronide (TR-O-Glu) | nih.gov |
Future Research Perspectives and Preclinical Drug Development Implications of Tiaramide N Oxide
Strategic Directions for Novel Therapeutic Applications of Tiaramide (B1203770) N-oxide
Further investigation into the pharmacological activities of Tiaramide N-oxide is a key area for future research. vulcanchem.com While the parent compound, Tiaramide, was used for its anti-inflammatory and analgesic properties, the specific biological effects of its N-oxide metabolite are not fully elucidated. ncats.io Research has shown that Tiaramide hydrochloride has anti-anaphylactic actions, inhibiting histamine (B1213489) release from mast cells, a property that warrants further exploration in the context of its N-oxide metabolite. nih.gov
Future strategic directions could focus on:
Comparative Pharmacology: A direct comparison of the anti-inflammatory, analgesic, and anti-allergic activities of this compound with Tiaramide is needed. This would clarify whether the N-oxide is an active metabolite and if its therapeutic profile differs from the parent drug. vulcanchem.comnih.gov
Exploring New Indications: Given that heterocyclic N-oxides have shown a wide range of biological activities including anticancer, antibacterial, and neuroprotective effects, investigating this compound for new therapeutic applications beyond inflammation and pain is a promising strategy. nih.gov
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its effects is crucial for identifying novel therapeutic targets. vulcanchem.comnih.gov
Integration of N-oxide Design Principles into Next-Generation Drug Discovery and Design
The study of this compound contributes to the broader understanding of N-oxide functionalities in medicinal chemistry, which can be integrated into the design of next-generation drugs. acs.orgnih.gov The N-oxide group can significantly alter a molecule's physicochemical properties, such as solubility and membrane permeability, and can also introduce specific redox reactivity. acs.org
Key principles from N-oxide research that can be applied include:
Prodrug Strategies: The enzymatic reduction of N-oxides back to the parent amine is a well-documented metabolic pathway. vulcanchem.com This redox cycle can be exploited in prodrug design, for instance, to create hypoxia-activated drugs that are selectively activated in low-oxygen tumor environments. acs.orgnih.gov
Modulation of Physicochemical Properties: The highly polar N-oxide group can be introduced to a drug candidate to enhance water solubility or to limit passage across the blood-brain barrier. acs.org Conversely, understanding the reduction of N-oxides is critical, as it can reverse these desired properties.
Bioisosteric Replacement: The N-oxide motif can act as a bioisostere for other functional groups, like the carbonyl group, forming strong hydrogen bonds and potentially leading to improved binding affinity and efficacy. nih.gov However, drug designers must consider that strong hydrogen bond acceptors like pyridine (B92270) N-oxides can sometimes lead to a loss of affinity due to their solvation state. americanpharmaceuticalreview.com
Table 1: Potential Applications of N-oxide Design Principles in Drug Discovery
| Design Principle | Application in Drug Development | Example from N-oxide Research |
|---|---|---|
| Prodrug Design | Development of hypoxia-activated anticancer agents. | Heteroaromatic N-oxides can be reduced in vivo, releasing an active drug in hypoxic tumor tissues. acs.org |
| Physicochemical Modulation | Increase aqueous solubility of a drug candidate. | The N-oxide group is highly polar and forms strong hydrogen bonds with water. acs.org |
| Bioisosterism | Replace a carbonyl group to enhance receptor binding. | Pyridine N-oxide has been used as a bioisostere for a pyrazinone group, leading to superior inhibitory activity in thrombin inhibitors. nih.gov |
| Targeting Drug Delivery | Limit or facilitate passage across biological membranes. | The polarity of the N-oxide can be used to control membrane permeability. acs.org |
This table is generated based on data from the text and is for illustrative purposes.
Translational Research Opportunities from Preclinical Findings of this compound
Translational research aims to bridge the gap between preclinical discoveries and clinical applications. nih.govleicabiosystems.com The preclinical findings related to this compound present several opportunities for translational studies.
Potential translational research avenues include:
Biomarker Development: The metabolic pathway involving this compound could serve as a source for biomarkers. vulcanchem.comnih.gov For instance, the ratio of Tiaramide to this compound in plasma or urine could be a biomarker for the activity of specific cytochrome P450 enzymes involved in its metabolism. vulcanchem.com This could have implications for personalized medicine, helping to predict drug response or potential drug-drug interactions.
Informing Clinical Development of N-oxide Drugs: A deeper understanding of the in vivo behavior of this compound, including its formation and reduction, can provide valuable insights for the clinical development of other drugs containing an N-oxide moiety. vulcanchem.comacs.org This includes predicting metabolic profiles and potential toxicities.
Development of Novel Derivatives: Preclinical studies on this compound can guide the synthesis and evaluation of new derivatives with improved pharmacological profiles. mdpi.com By understanding the structure-activity relationships of Tiaramide and its N-oxide, medicinal chemists can design new compounds with enhanced efficacy, selectivity, or pharmacokinetic properties.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to study the enzymatic reduction of tiaramide N-oxide in hepatic microsomes?
- Methodology :
- Use subcellular fractionation (e.g., rat liver microsomes) to isolate enzyme systems .
- Employ NADPH or NADH as cofactors, with anaerobic conditions to maximize reduction efficiency .
- Monitor inhibition with carbon monoxide (CO) or cytochrome P-450 inhibitors (e.g., n-octylamine) to confirm P-450 involvement .
- Compare reduction rates between NADPH and NADH to assess electron transfer pathways .
Q. How can researchers validate cytochrome P-450’s role in this compound reduction?
- Methodology :
- Utilize reconstituted systems with purified cytochrome P-450 and NADPH-cytochrome P-450 reductase to isolate activity .
- Test electron donors like reduced methyl viologen to bypass reductase dependency, confirming direct interaction with the cytochrome hem .
- Measure activity in phenobarbitone-pretreated microsomes to evaluate enzyme induction effects .
Advanced Research Questions
Q. What mechanisms explain the differential effects of NADPH vs. NADH in this compound reduction?
- Key Findings :
- NADPH-dependent reduction is linked to cytochrome P-450, while NADH involves cytochrome b5 and NADH-cytochrome b5 reductase .
- NADH-dependent activity is inhibited by KCN and acetone, suggesting alternative electron pathways compared to NADPH .
- Methodological Recommendations :
- Use antibodies against NADH-cytochrome b5 reductase to block NADH-specific pathways .
- Compare kinetic parameters (e.g., Vmax, Km) for both cofactors under controlled oxygen levels .
Q. How can contradictory data on cofactor efficiency (NADPH vs. NADH) in N-oxide reduction be resolved?
- Analysis :
- Contradictions may arise from species-specific enzyme expression (e.g., rat vs. rabbit microsomes) or substrate binding differences .
- Example: Indicine N-oxide shows comparable NADH/NADPH efficiency, unlike this compound, likely due to structural variations in substrate-enzyme interactions .
- Resolution Strategy :
- Conduct cross-species studies with standardized microsomal preparations .
- Use molecular docking simulations to map binding sites and electron transfer routes .
Q. What experimental designs are optimal for studying this compound’s interaction with mixed-function oxidase systems?
- Recommendations :
- Employ oxygen-sensitive assays to mimic physiological redox conditions .
- Combine NADPH and NADH to assess synergistic effects on reduction rates .
- Use inhibitors like DPEA (diphenylethylamine) to dissect P-450 isoform contributions .
Data Contradiction and Validation
Q. How can researchers address discrepancies in this compound reduction rates across studies?
- Approach :
- Standardize assay conditions (e.g., anaerobic chambers, cofactor concentrations) to minimize variability .
- Validate findings using orthogonal methods (e.g., HPLC for metabolite quantification, EPR spectroscopy for cytochrome redox states) .
Key Tables for Reference
| Parameter | NADPH-Dependent | NADH-Dependent | Source |
|---|---|---|---|
| Maximal Activity (Vmax) | Higher | ~50% of NADPH | |
| CO Inhibition | Complete | Partial | |
| Phenobarbitone Induction | Yes | No | |
| Electron Pathway | P-450 Reductase | Cytochrome b5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
